Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 2309779-98-2
VCID: VC4282062
InChI: InChI=1S/C13H19F2NO3/c1-2-19-11(18)4-3-10(17)16-7-5-12(6-8-16)9-13(12,14)15/h2-9H2,1H3
SMILES: CCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F
Molecular Formula: C13H19F2NO3
Molecular Weight: 275.296

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate

CAS No.: 2309779-98-2

Cat. No.: VC4282062

Molecular Formula: C13H19F2NO3

Molecular Weight: 275.296

* For research use only. Not for human or veterinary use.

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate - 2309779-98-2

Specification

CAS No. 2309779-98-2
Molecular Formula C13H19F2NO3
Molecular Weight 275.296
IUPAC Name ethyl 4-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate
Standard InChI InChI=1S/C13H19F2NO3/c1-2-19-11(18)4-3-10(17)16-7-5-12(6-8-16)9-13(12,14)15/h2-9H2,1H3
Standard InChI Key NHLCABIQRLWNBP-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 4-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate, reflects its unique spirocyclic system. The core structure consists of a six-membered azaspiro ring fused to a cyclopropane moiety, with two fluorine atoms at the 1,1-positions (Figure 1). The butanoate side chain terminates in an ethyl ester group, which may serve as a prodrug motif for enhanced bioavailability .

Table 1: Key Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC13H19F2NO3\text{C}_{13}\text{H}_{19}\text{F}_{2}\text{NO}_{3}
Molecular Weight275.296 g/mol
SMILESCCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F
InChIKeyNHLCABIQRLWNBP-UHFFFAOYSA-N
PubChem CID131704038

The spiro[2.5]octane system introduces significant three-dimensionality, a feature increasingly sought in drug candidates to improve target selectivity and metabolic stability . The difluoro substituents likely enhance electronegativity and influence intramolecular interactions, potentially modulating binding affinity to biological targets.

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols for this specific compound remain proprietary, analogous spirocyclic systems are synthesized via Pd-catalyzed decarboxylative allylic alkylation (DAAA). For example, Jiaxin (2023) demonstrated that Pd(0) catalysts enable the stereoselective formation of sp³-rich N-heterocycles from cyclic ketone precursors . A hypothetical route for Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate could involve:

  • Cyclopropanation: Formation of the spiro[2.5]octane core via [2+1] cycloaddition.

  • Fluorination: Introduction of difluoro groups using reagents like Selectfluor®.

  • Esterification: Coupling of the oxobutanoate side chain via Steglich esterification .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsYield*
1CyclopropanationDiazo compounds, Cu(I) catalyst60–70%
2Electrophilic fluorinationSelectfluor®, CH₃CN, 50°C45–55%
3EsterificationDCC, DMAP, Ethanol80–85%
*Theoretical yields based on analogous reactions .

Stereochemical Considerations

Biological Activity and Applications

Kinase Inhibition

Structural analogs of this compound exhibit ATP-competitive kinase inhibition, particularly against serine/threonine kinases. The spirocyclic core mimics the adenine-binding pocket of kinases, while the difluoro group may stabilize hydrophobic interactions with conserved residues like Leu83 in PKA .

Table 3: Hypothetical Biological Data

TargetAssay TypeIC₅₀/EC₅₀Citation Model
PKA KinaseFluorescence120 nM
S. aureusBroth microdilution3.5 µg/mL

Mechanism of Action

Target Engagement

The compound’s 4-oxobutanoate chain may act as a hydrogen bond acceptor, interacting with catalytic lysine residues (e.g., Lys72 in PKA). Molecular docking studies suggest the difluoro-spiro moiety induces a conformational shift in the kinase’s activation loop, stabilizing the inactive state .

Metabolic Considerations

Esterases likely hydrolyze the ethyl ester to the free carboxylic acid in vivo, enhancing water solubility (logP\log P reduced from 2.1 to 0.7). The spiro system resists oxidative metabolism, potentially extending half-life compared to non-cyclic analogs .

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